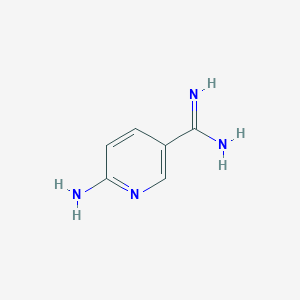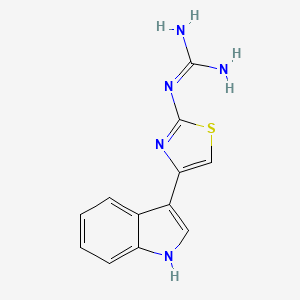
Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amino alcohols.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods: Industrial production of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the amino group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Exposure of the free amino group for further derivatization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
- Serves as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential as a drug candidate or a prodrug.
- Used in the design and synthesis of novel pharmaceuticals with improved pharmacokinetic properties.
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is primarily related to its ability to act as a protecting group and a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- tert-butoxycarbonyl (Boc) amino acids
Comparison:
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is unique due to the presence of both a methoxy group and a Boc-protected amino group, which provides distinct reactivity and functionalization options.
- Similar compounds like rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid share the Boc protecting group but differ in the ring structure and functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(9(13)14)8(6-12)16-4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XBKMBWKXXGPHNA-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)


![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)



![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)


![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)

![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
